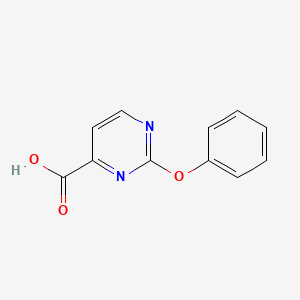![molecular formula C19H23BrN4O3 B8473958 tert-butyl 6-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B8473958.png)
tert-butyl 6-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-butyl 6-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate: is a complex organic compound that belongs to the class of isoquinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multi-step organic reactions. The process may include:
Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Bromination: Introduction of the bromine atom can be done using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Pyrazinone Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazinone ring.
tert-Butyl Protection: The final step involves the protection of the carboxyl group using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This may involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Use of catalysts to improve reaction rates and selectivity.
Purification Techniques: Advanced methods such as chromatography and crystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core.
Reduction: Reduction reactions can be performed on the pyrazinone ring or the bromine substituent.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide or organolithium compounds.
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes due to its structural features.
Biological Probes: Used in studies to understand biological pathways.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Anticancer Research: Investigated for its potential anticancer properties.
Industry
Material Science:
作用機序
The mechanism of action of tert-butyl 6-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Bind to Active Sites: Inhibit enzyme activity by binding to the active site.
Modulate Pathways: Affect signaling pathways by interacting with specific receptors.
類似化合物との比較
Similar Compounds
tert-Butyl 6-(4-methyl-3-oxo-3,4-dihydropyrazin-2-ylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the bromine substituent.
tert-Butyl 6-(6-chloro-4-methyl-3-oxo-3,4-dihydropyrazin-2-ylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Contains a chlorine substituent instead of bromine.
Uniqueness
The presence of the bromine atom in tert-butyl 6-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate imparts unique chemical reactivity and potential biological activity compared to its analogs.
特性
分子式 |
C19H23BrN4O3 |
|---|---|
分子量 |
435.3 g/mol |
IUPAC名 |
tert-butyl 6-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C19H23BrN4O3/c1-19(2,3)27-18(26)24-8-7-12-9-14(6-5-13(12)10-24)21-16-17(25)23(4)11-15(20)22-16/h5-6,9,11H,7-8,10H2,1-4H3,(H,21,22) |
InChIキー |
CHYDGRDVOBEVFF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)NC3=NC(=CN(C3=O)C)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(5-Bromo-2-chloro-phenyl)-[5-(4-fluorophenyl)-2-thienyl]methanone](/img/structure/B8473927.png)
![N-[4-(1-Benzoylpiperidin-4-YL)butyl]-3-pyridin-3-ylpropanamide](/img/structure/B8473928.png)
![Methyl 2-[(6-chloropyridazin-3-yl)amino]-2-oxoacetate](/img/structure/B8473935.png)
![4-chloro-2-(3-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B8473950.png)


